Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A similar compound with a slightly different structure.
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Another derivative with an ethyl group instead of a methyl group
Uniqueness
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific functional groups and the resulting properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 184.20 g/mol
- CAS Number : 1883347-31-6
-
Orexin Receptor Antagonism :
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors are crucial in regulating sleep-wake cycles and energy homeostasis. Studies indicate that antagonism of these receptors can lead to increased REM and NREM sleep while decreasing alertness and locomotion in animal models .
- Inhibition of Heparanase-1 (HPSE1) :
- P2X7 Receptor Modulation :
Biological Activity Summary
Case Study 1: Orexin Receptor Antagonism
A study conducted by Jenck et al. (2007) explored the effects of tetrahydroimidazo[1,2-a]pyrazine derivatives on sleep patterns in rat models. The findings revealed that these compounds significantly increased the duration of both REM and NREM sleep while reducing active wakefulness, suggesting their potential use in treating sleep disorders .
Case Study 2: HPSE1 Inhibition
In a recent investigation published in 2024, a derivative of tetrahydroimidazo[1,2-a]pyrazine was shown to possess high selectivity for HPSE1 over other glucuronidases. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy against cancer .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h3,5-6,9H,2,4H2,1H3 |
InChI Key |
WAPGXHRJOSTYFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=NC=CN2CCN1 |
Origin of Product |
United States |
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